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molecular formula C13H18N2O3 B3344582 4-nitro-N,N-dipropylbenzamide CAS No. 79868-22-7

4-nitro-N,N-dipropylbenzamide

Cat. No. B3344582
M. Wt: 250.29 g/mol
InChI Key: QMXJBGRHVJEDCV-UHFFFAOYSA-N
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Patent
US04425327

Procedure details

An amount of 37.1 gm (0.2 mol) of p-nitrobenzoyl chloride in 300 ml of ether were added dropwise, with agitation and at room temperature, into a solution of 50.6 gm (0.5 mol) of dipropylamine in 400 of ether. Then, the mixture was agitated for one hour at room temperature and one hour at boiling temperature, the reaction mixture was treated with dilute hydrochloric acid, and the ether phase washed with water and evaporated. An amount of 44.3 gm of p-nitrobenzoic acid dipropylamide in the form of a light-yellow, oily residue was obtained.
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](Cl)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:13]([NH:16][CH2:17][CH2:18][CH3:19])[CH2:14][CH3:15].Cl>CCOCC>[CH2:13]([N:16]([CH2:17][CH2:18][CH3:19])[C:8](=[O:9])[C:7]1[CH:11]=[CH:12][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
37.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
50.6 g
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the mixture was agitated for one hour at room temperature and one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the ether phase washed with water
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)N(C(C1=CC=C(C=C1)[N+](=O)[O-])=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 44.3 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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